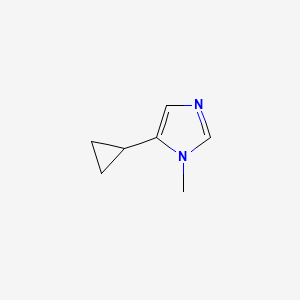

5-Cyclopropyl-1-methylimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Cyclopropyl-1-methylimidazole is a type of imidazole derivative . Imidazoles are an important class of heterocyclic compounds that have a wide range of applications .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole derivatives, such as this compound, often involves similar methods .Molecular Structure Analysis

The molecular formula of this compound is C7H10N2 . It has a unique chemical complexity despite its small structure .Chemical Reactions Analysis

1-Methylimidazole, a related compound, forms adducts with Lewis acids such as molybdenum perfluorobutyrate and [Rh (CO) 2 Cl] 2 . The donor properties of 1-methylimidazole have been analyzed by the ECW model .Physical And Chemical Properties Analysis

This compound has a molecular weight of 122.17 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 .科学的研究の応用

DNA Binding and Antileukemic Activity

- Research demonstrates the potential of designed peptides related to imidazole compounds for sequence-specific recognition in the minor groove of DNA. This specificity opens avenues for targeted therapeutic applications, particularly in cancer treatment. For example, the peptide 1-methylimidazole-2-carboxamide netropsin has been shown to bind DNA as a 2:1 complex, revealing a unique dimeric motif in the minor groove of DNA (Mrksich et al., 1992).

- Benzimidazole derivatives have been synthesized and evaluated for their antileukemic properties, showcasing the synthesis of novel compounds that induced significant cell death in leukemic cells. Such compounds highlight the importance of structural modifications of imidazole derivatives to enhance their therapeutic potential (Gowda et al., 2009).

Antiparasitic Activity

- The synthesis of 5-aryl-1-methyl-4-nitroimidazoles and their potent antiparasitic activity against Entamoeba histolytica and Giardia intestinalis represents a critical step forward in developing new treatments for parasitic infections. These compounds offer a promising foundation for the synthesis of more potent and selective antiparasitic agents (Saadeh et al., 2009).

Inhibition of Gastric Acid Secretion

- Substituted benzimidazoles, including compounds structurally related to "5-Cyclopropyl-1-methylimidazole," have been found to inhibit gastric acid secretion by blocking the (H+ + K+) ATPase, a potential mechanism for treating conditions like peptic ulcers. This highlights the therapeutic versatility of imidazole derivatives in addressing gastrointestinal disorders (Fellenius et al., 1981).

Antitumor and Cytotoxic Activity

- The investigation into the antitumor activity of metronidazole adducts with transition metals showcases the potential of imidazole derivatives in cancer therapy, particularly as hypoxic cell cytotoxic agents. Such compounds have shown increased activity under hypoxic conditions, suggesting a pathway for the development of targeted cancer treatments (Dale et al., 1992).

作用機序

Target of Action

5-Cyclopropyl-1-methylimidazole is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to interact with various targets, including Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum . .

Mode of Action

It’s known that imidazole derivatives can interact with their targets through various mechanisms, such asazole-heme coordination , hydrogen binding , and cation interactions .

Biochemical Pathways

For instance, azole antifungal agents, which are imidazole derivatives, inhibit cytochrome P450 sterol 14α-demethylase (CYP51) , a key enzyme of sterol biosynthesis in fungi .

Pharmacokinetics

It’s known that the compound is aliquid at room temperature , which could potentially influence its absorption and distribution.

Result of Action

It’s known that imidazole derivatives can exhibit significant antimicrobial activities against tested pathogenic fungi and bacteria .

Action Environment

It’s known that the compound is stable at room temperature , which suggests that it may be relatively stable under various environmental conditions.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-cyclopropyl-1-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9-5-8-4-7(9)6-2-3-6/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIYDOPMIFAPNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1595731-50-2 |

Source

|

| Record name | 5-cyclopropyl-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Benzo[D]1,3-dioxolen-5-YL-2-indolinylethanamide](/img/structure/B2440118.png)

![2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440120.png)

![N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2440124.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide](/img/structure/B2440129.png)

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2440130.png)

![6-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2440131.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2440132.png)

![5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2440133.png)